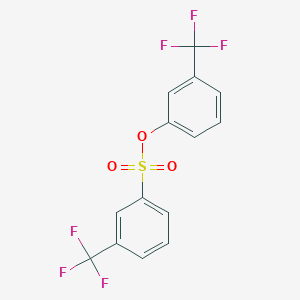
3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate is a chemical compound characterized by the presence of trifluoromethyl groups attached to both phenyl and benzenesulfonate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate typically involves the reaction of 3-(trifluoromethyl)phenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The sulfonate group can be hydrolyzed in the presence of water or aqueous base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Products include substituted phenyl derivatives.
Oxidation: Oxidized products may include sulfonic acids.
Reduction: Reduced products may include alcohols or amines.
Applications De Recherche Scientifique
3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Incorporated into polymers to enhance their thermal and chemical stability.
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 3-(trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate involves its ability to participate in various chemical reactions due to the presence of electron-withdrawing trifluoromethyl groups. These groups can stabilize negative charges in transition states, making the compound a useful intermediate in organic synthesis. The sulfonate group can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)phenol: Similar in structure but lacks the benzenesulfonate group.
3-(Trifluoromethyl)aniline: Contains an amino group instead of a sulfonate group.
3-(Trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a sulfonate group .
Uniqueness
3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate is unique due to the presence of both trifluoromethyl and benzenesulfonate groups, which confer distinct chemical reactivity and stability. This combination makes it particularly useful in applications requiring robust chemical intermediates .
Propriétés
Numéro CAS |
55400-67-4 |
|---|---|
Formule moléculaire |
C14H8F6O3S |
Poids moléculaire |
370.27 g/mol |
Nom IUPAC |
[3-(trifluoromethyl)phenyl] 3-(trifluoromethyl)benzenesulfonate |
InChI |
InChI=1S/C14H8F6O3S/c15-13(16,17)9-3-1-5-11(7-9)23-24(21,22)12-6-2-4-10(8-12)14(18,19)20/h1-8H |
Clé InChI |
LSGSLNMJUTXALV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


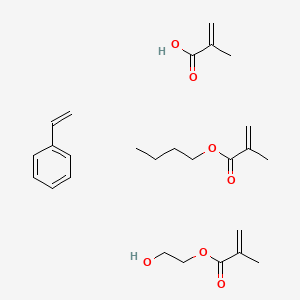
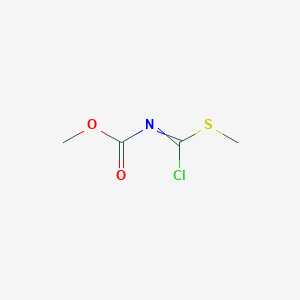
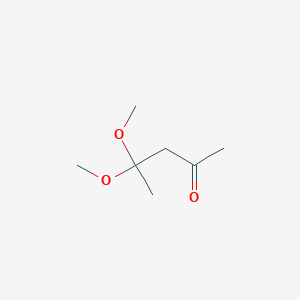
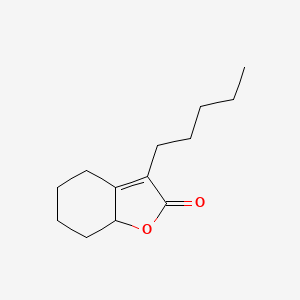
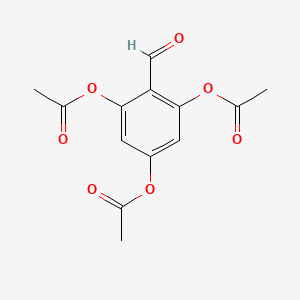
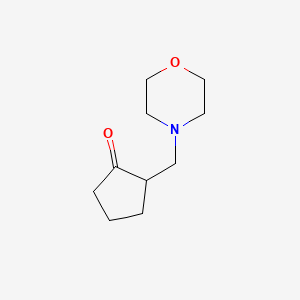

![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
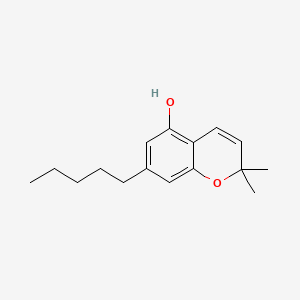


![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
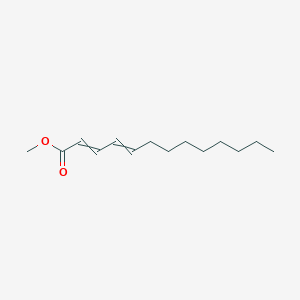
methanide](/img/structure/B14640717.png)
